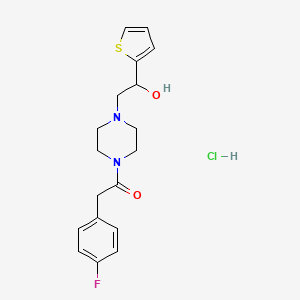
2-(4-Fluorophenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C18H22ClFN2O2S and its molecular weight is 384.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-Fluorophenyl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H22ClF N2O2S
- Molecular Weight : 364.89 g/mol
- CAS Number : 136094883
The presence of a fluorine atom, a thiophene ring, and a piperazine moiety contributes to its unique pharmacological properties. The fluorine substitution is known to enhance lipophilicity and potentially improve binding affinity to biological targets.
Research indicates that this compound exhibits activity through multiple mechanisms, primarily by interacting with various receptors and enzymes involved in cellular signaling pathways. Notably, it has been studied for its role as a potential inhibitor of the PD-L1 pathway, which is critical in immune evasion by tumors.
- PD-L1 Inhibition : The compound was designed based on a pharmacophore model targeting PD-L1, which is a significant checkpoint protein in cancer immunotherapy. In vitro assays demonstrated that it binds effectively to PD-L1, inhibiting its interaction with PD-1 on T-cells, thus promoting an anti-tumor immune response .
- Serotonin Receptor Modulation : The piperazine component suggests potential activity on serotonin receptors. Preliminary studies have shown that derivatives of similar compounds exhibit binding affinities for 5-HT1A receptors, which are involved in mood regulation and anxiety disorders .
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Cell Proliferation Inhibition : The compound showed significant inhibition of proliferation in various cancer cell lines, indicating potential as an anti-cancer agent.
- Apoptosis Induction : Flow cytometry assays revealed that treatment with the compound led to increased apoptosis in treated cells compared to controls.
Case Study 1: Cancer Immunotherapy
In a recent study, the efficacy of this compound was evaluated in vivo using murine models of melanoma. The results indicated a significant reduction in tumor size and enhanced survival rates among treated mice compared to untreated controls. Histological analyses confirmed increased infiltration of CD8+ T-cells within tumor tissues .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the compound's effects on serotonin receptors. It was found that derivatives with similar structural features exhibited varying degrees of affinity for 5-HT receptors. Notably, one derivative showed an IC50 value of 2.50 µM against 5-HT1A receptors, suggesting potential applications in treating mood disorders .
Biological Activity Overview
特性
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S.ClH/c19-15-5-3-14(4-6-15)12-18(23)21-9-7-20(8-10-21)13-16(22)17-2-1-11-24-17;/h1-6,11,16,22H,7-10,12-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSXKYMQSCVPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)CC3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














